

Bis(4-methoxyphenyl)acetonitrile physical properties

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)acetonitrile*

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Technical Guide: Bis(4-methoxyphenyl)acetonitrile

An In-depth Examination of a Seemingly Novel Compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical whitepaper addresses the physical properties, experimental protocols, and potential biological activities of **Bis(4-methoxyphenyl)acetonitrile**. Extensive research indicates that "**Bis(4-methoxyphenyl)acetonitrile**" is not a standard nomenclature for a well-documented compound in scientific literature. The most chemically plausible interpretation of this name is 2,2-**bis(4-methoxyphenyl)acetonitrile**. However, publicly available data on this specific molecule is exceptionally scarce. This guide will summarize the limited information available and provide context based on related, well-characterized compounds, primarily (4-methoxyphenyl)acetonitrile.

Compound Identification and Nomenclature

The term "**Bis(4-methoxyphenyl)acetonitrile**" suggests a chemical structure where two 4-methoxyphenyl groups are attached to an acetonitrile backbone. The most logical point of attachment for two such groups would be the alpha-carbon (the carbon adjacent to the nitrile group), leading to the structure of 2,2-**bis(4-methoxyphenyl)acetonitrile**.

It is crucial to distinguish this compound from the more common and well-documented (4-methoxyphenyl)acetonitrile (also known as 4-methoxybenzyl cyanide), which possesses only one 4-methoxyphenyl group. Due to the profound lack of specific data for the "bis" compound, much of the following discussion will draw comparisons to this mono-substituted analogue to provide a theoretical framework.

Physical Properties

A comprehensive search of chemical databases and scientific literature did not yield specific, experimentally determined physical properties for 2,2-bis(4-methoxyphenyl)acetonitrile. The following table presents data for the related compound, (4-methoxyphenyl)acetonitrile, for reference.

Property	Value for (4-methoxyphenyl)acetonitrile	Citation
CAS Number	104-47-2	[1][2]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[2][3]
Appearance	Clear, colorless to pale-yellow liquid	[3]
Melting Point	8 °C	[4]
Boiling Point	286-287 °C	[2][4]
Density	1.085 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.531	[2]
Solubility	Moderately soluble in organic solvents.	[1]

Theoretical properties for 2,2-bis(4-methoxyphenyl)acetonitrile would be expected to differ significantly. The addition of a second 4-methoxyphenyl group would substantially increase the

molecular weight and likely result in a higher melting point, making it a solid at room temperature.

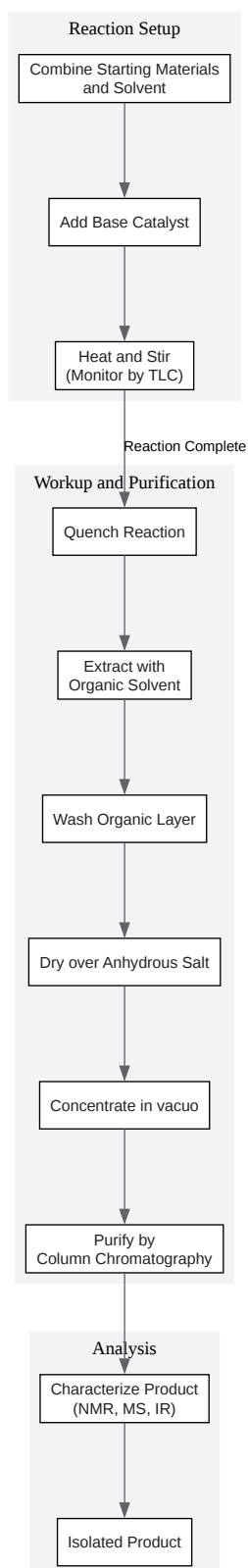
Experimental Protocols

Synthesis of 2,2-bis(4-methoxyphenyl)acetonitrile

No specific, detailed experimental protocol for the synthesis of 2,2-bis(4-methoxyphenyl)acetonitrile was found in the reviewed literature. However, a plausible synthetic route could involve the dialkylation of a phenylacetonitrile derivative or the reaction of a suitable carbanion with a 4-methoxy-substituted electrophile.

A related synthesis of a substituted acrylonitrile, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been reported.[5] This was achieved through a base-catalyzed condensation reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile.[5] This suggests that (4-methoxyphenyl)acetonitrile can serve as a versatile starting material for more complex molecules.

The following diagram outlines a generalized experimental workflow for a base-catalyzed condensation, which could be adapted for the synthesis of related compounds.



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Figure 1. Generalized workflow for base-catalyzed synthesis and purification.

Spectroscopic Analysis

No specific NMR, IR, or mass spectrometry data for **2,2-bis(4-methoxyphenyl)acetonitrile** has been published. For reference, the characteristic spectral features of (4-methoxyphenyl)acetonitrile include:

- IR Spectroscopy: A sharp, strong absorption band around 2250 cm^{-1} corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.
- ^1H NMR Spectroscopy: Characteristic signals for the methoxy group protons (a singlet around 3.8 ppm), the methylene protons (a singlet around 3.7 ppm), and the aromatic protons in the para-substituted phenyl ring (two doublets between 6.8 and 7.3 ppm).
- ^{13}C NMR Spectroscopy: Resonances for the nitrile carbon, the carbons of the phenyl ring, the methylene carbon, and the methoxy carbon.

Biological Activity and Signaling Pathways

There is no available information on the biological activity or mechanism of action of **2,2-bis(4-methoxyphenyl)acetonitrile**. A study on a more complex, related molecule, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, indicated that it possesses anti-inflammatory properties.[6] However, it is not possible to extrapolate these findings to **2,2-bis(4-methoxyphenyl)acetonitrile** without experimental data.

Given the lack of information on its biological targets, no signaling pathway diagrams can be generated at this time.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific literature regarding the physical properties and biological activity of **Bis(4-methoxyphenyl)acetonitrile**, likely referring to **2,2-bis(4-methoxyphenyl)acetonitrile**. The compound remains largely uncharacterized.

Future research should focus on:

- Unambiguous Synthesis and Characterization: Developing and publishing a reliable synthetic protocol for **2,2-bis(4-methoxyphenyl)acetonitrile** and fully characterizing it using

modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

- Evaluation of Physical Properties: Experimentally determining its melting point, boiling point, solubility in various solvents, and other key physical parameters.
- Screening for Biological Activity: Investigating its potential pharmacological effects, drawing possible parallels from related structures with anti-inflammatory or other activities.

Until such studies are conducted, this compound remains a theoretical entity with speculative properties based on its constituent parts. Researchers interested in this molecule should begin with foundational synthesis and characterization.

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